Scaffold Potency Range in BRD4 Bromodomain Inhibition Compared to Clinical Benchmark JQ1
The [1,2,4]triazolo[4,3-b]pyridazine scaffold serves as a validated starting point for BRD4 bromodomain inhibitor development. Crystallographic characterization of BD1 in complex with four representative triazolopyridazine inhibitors confirms specific binding to the Kac recognition pocket [1]. In a comparative panel, triazolopyridazine derivatives (compounds 5, 6, 12, 14) exhibited IC50 values ranging from 5.7 to 25.2 μM against BD1 and 7.4 to 36.5 μM against BD2 [2]. This potency range provides a well-characterized baseline for scaffold optimization and contrasts with the clinical benchmark JQ1, which achieves nanomolar potency (BD1 IC50 195.1 ± 14.2 nM; BD2 IC50 251.4 ± 16.0 nM) [2].
| Evidence Dimension | BRD4 Bromodomain Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Triazolopyridazine scaffold derivatives: BD1 IC50 range 5.7–25.2 μM; BD2 IC50 range 7.4–36.5 μM |
| Comparator Or Baseline | JQ1 (clinical benchmark): BD1 IC50 195.1 ± 14.2 nM; BD2 IC50 251.4 ± 16.0 nM |
| Quantified Difference | Triazolopyridazines are approximately 30- to 130-fold less potent than JQ1, providing a distinct potency window suitable for fragment-based optimization |
| Conditions | AlphaScreen assay; recombinant BRD4 bromodomains BD1 and BD2 |
Why This Matters
This defined potency range establishes the triazolopyridazine scaffold as a well-characterized entry point for structure-guided optimization, where the 6-methyl-8-hydroxy core offers a compact, synthetically accessible starting point with validated binding modes.
- [1] Kim, J.H., et al. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure-activity relationship study. Scientific Reports, 2023, 13, 10805. View Source
- [2] Kim, J.H., et al. Table 1: IC50 values of selected [1,2,4]triazolo[4,3-b]pyridazine derivatives against BD1 and BD2. Scientific Reports, 2023, 13, 10805. View Source
